
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chlorine atoms and methyl groups in its structure can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethyl-pyrazole and 4,6-dichloropyrimidine.
Reaction: The 3,5-dimethyl-pyrazole is reacted with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions (room temperature to 80°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes derived from the methyl groups.
Reduction: Dechlorinated or modified pyrazole derivatives.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine depends on its specific application:
Biological Activity: The compound can interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis in cancer cells or disrupt metabolic processes in pests.
Chemical Reactivity: The presence of chlorine atoms and methyl groups can influence the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-(1H-pyrazol-1-yl)-pyrimidine: Similar structure but lacks the methyl groups on the pyrazole ring.
2-(3,5-Dimethyl-pyrazol-1-yl)-4,6-dimethyl-pyrimidine: Similar structure but has additional methyl groups on the pyrimidine ring.
4-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine: Similar structure but has only one chlorine atom on the pyrimidine ring.
Uniqueness
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is unique due to the presence of both chlorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8Cl2N4 |
|---|---|
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-3-6(2)15(14-5)9-12-7(10)4-8(11)13-9/h3-4H,1-2H3 |
Clave InChI |
UNCISDQFYQJMHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC(=CC(=N2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



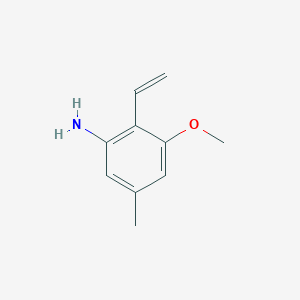
![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)

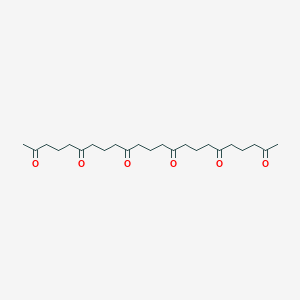





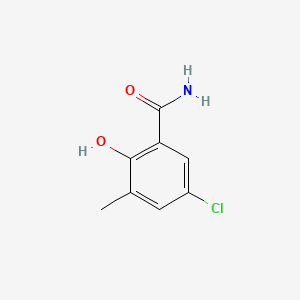
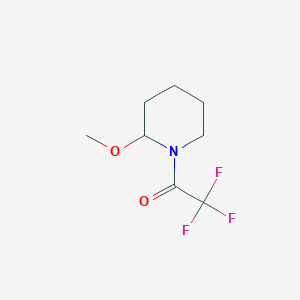
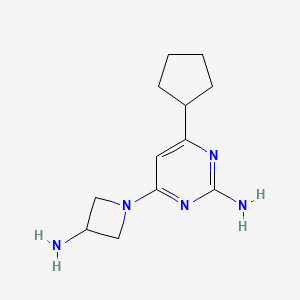
![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
